![molecular formula C30H42O6 B3029952 3-O-(2'E,4'Z-decadienoyl)ingenol CAS No. 84680-59-1](/img/structure/B3029952.png)
3-O-(2'E,4'Z-decadienoyl)ingenol
Overview
Description
3-O-(2’E,4’Z-decadienoyl)ingenol is a natural diterpene . It exhibits significant anticomplement activity with an IC50 of 89.5 μM . It’s a major diterpenoid of Euphorbia kansui and could convert into ingenol after processing Euphorbia kansui with vinegar .
Chemical Reactions Analysis
3-O-(2’E,4’Z-decadienoyl)ingenol, a major diterpenoid of Euphorbia kansui, could convert into ingenol after processing Euphorbia kansui with vinegar . The specific chemical reactions involved in this process are not detailed in the available resources.Scientific Research Applications
Anticomplement Activity
3-O-(2’E,4’Z-Decadienoyl)ingenol: has been studied for its potent anticomplement activity. The complement system plays a crucial role in immune responses, inflammation, and tissue homeostasis. By inhibiting complement activation, this compound may have therapeutic implications in various conditions related to complement dysregulation . The IC50 (half-maximal inhibitory concentration) for its anticomplement activity is approximately 89.5 μM .
Apoptosis Induction
Research has explored the apoptotic effects of 3-O-(2’E,4’Z-Decadienoyl)ingenol . Specifically, it induces apoptosis in intestinal epithelial cells via the mitochondrial pathway. This property could be relevant in cancer research or other contexts where apoptosis modulation is essential .
Cell Division Inhibition
Diterpenes from the roots of Euphorbia kansui , including 3-O-(2’E,4’Z-Decadienoyl)ingenol , have demonstrated in vitro effects on cell division. Such inhibition could be valuable in understanding cell cycle regulation and potentially identifying novel therapeutic targets .
Other Potential Applications
While the above fields are well-documented, there may be additional applications worth exploring. Researchers could investigate its effects on inflammation, wound healing, or other biological processes. However, further studies are needed to uncover these potential applications.
Li, G., et al. Anticomplement activity of compounds isolated from the roots of Euphorbia kansui. J. Korean Soc. Appl. Biol. Chem. 54, 159-162 (2011). Jing Gao, et al. J Ethnopharmacol. 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway; Li-Yan Wang, et al. J Nat Prod. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus.
Mechanism of Action
Target of Action
The primary targets of 3-O-(2’E,4’Z-decadienoyl)ingenol are the intestinal epithelial cells and hepatoma cells . It also targets the Renin-Angiotensin-Aldosterone System (RAAS) and Aquaporins (AQP2, AQP8) .
Mode of Action
3-O-(2’E,4’Z-decadienoyl)ingenol interacts with its targets by inducing cell apoptosis and cell cycle arrest . It also down-regulates the expression of AQP8, AQP2, and Vasopressin type 2 receptor (V2R) .
Biochemical Pathways
The compound affects the glycerophospholipid metabolism and arachidonic acid metabolism pathways . It also influences the RAAS, which plays a crucial role in regulating blood pressure and fluid balance .
Pharmacokinetics
Its bioavailability is likely influenced by its ability to induce apoptosis and cell cycle arrest .
Result of Action
The compound can relieve hepatic and gastrointestinal injuries, reduce ascites volumes, enhance the apoptosis of hepatoma cells, ameliorate abnormal pro-inflammatory cytokines and RAAS levels . It also shows significant anticomplement activity .
Action Environment
The action of 3-O-(2’E,4’Z-decadienoyl)ingenol can be influenced by environmental factors such as the presence of vinegar. Studies have shown that processing Euphorbia kansui (the plant from which the compound is derived) with vinegar can reduce its toxicity while retaining its therapeutic effects .
Future Directions
The future directions of research on 3-O-(2’E,4’Z-decadienoyl)ingenol could involve exploring the underlying mechanisms of toxicity reduction without compromising the pharmacological effects of Euphorbia kansui stir-fried with vinegar . Further studies could also focus on the potential therapeutic applications of 3-O-(2’E,4’Z-decadienoyl)ingenol, given its significant anticomplement activity .
properties
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZQPNIMGCMHC-JFSCPWEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(2'E,4'Z-decadienoyl)ingenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-O-(2'E,4'Z-decadienoyl)ingenol interact with biological systems, and what are the downstream effects?
A1: Research suggests that 3-O-(2'E,4'Z-decadienoyl)ingenol exhibits anticomplement activity by interfering with the classical pathway of the complement system. [] This pathway is a crucial part of the innate immune response, responsible for eliminating pathogens. While the exact mechanism remains unclear, the compound's ability to disrupt this pathway highlights its potential for modulating immune responses. [] Further, studies indicate that 3-O-EZ can be converted into other diterpenes like ingenol and 20-deoxyingenol when Kansui Radix is stir-fried with vinegar. [] This conversion significantly reduces the toxicity of Kansui Radix while preserving its water-draining activity. []
Q2: What is known about the structure of 3-O-(2'E,4'Z-decadienoyl)ingenol?
A2: While specific spectroscopic data is not provided in the provided research, we know that 3-O-(2'E,4'Z-decadienoyl)ingenol is a diterpene with an ingenol skeleton. [] This means it is a natural product derived from isoprene units, often found in plants. It is characterized by a 2'E,4'Z-decadienoyl group attached to the ingenol core at the 3-O position. [, , ]
Q3: Are there any insights into the structure-activity relationship of 3-O-(2'E,4'Z-decadienoyl)ingenol and its analogs?
A3: Research indicates that the position of the decadienoyl group on the ingenol skeleton is crucial for its activity. [, ] For instance, 20-O-(2′E,4′Z‐decadienoyl) ingenol, where the decadienoyl group is attached at the 20-O position, exhibits both topoisomerase II inhibitory activity and inhibitory activity on cell proliferation. [] In contrast, 3-O-(2'E,4'Z-decadienoyl)ingenol, with the same group at the 3-O position, does not demonstrate these activities. [] This difference highlights the importance of the substituent's position for biological activity. Additionally, the conversion of 3-O-(2'E,4'Z-decadienoyl)ingenol to ingenol and 20-deoxyingenol through stir-frying with vinegar significantly reduces its toxicity, suggesting the role of the decadienoyl group in its toxicity profile. []
Q4: What analytical methods are used to study 3-O-(2'E,4'Z-decadienoyl)ingenol?
A4: Various analytical techniques, including spectroscopy and chemical analysis, are employed to elucidate the structure of 3-O-(2'E,4'Z-decadienoyl)ingenol and other diterpenes isolated from Euphorbia kansui. [] Additionally, high-performance liquid chromatography (HPLC) methods are utilized to assess the conversion of 3-O-(2'E,4'Z-decadienoyl)ingenol to other diterpenes during processing. [] These methods allow researchers to quantify the compound and monitor its transformation under different conditions.
Q5: What are the potential applications of 3-O-(2'E,4'Z-decadienoyl)ingenol based on the available research?
A5: The research highlights the potential of 3-O-(2'E,4'Z-decadienoyl)ingenol as a tool for modulating the complement system, particularly the classical pathway. [] Given the role of this pathway in immunity and inflammation, understanding how 3-O-(2'E,4'Z-decadienoyl)ingenol interacts with it could lead to new therapeutic approaches for immune-related disorders.
Q6: Are there any toxicological concerns associated with 3-O-(2'E,4'Z-decadienoyl)ingenol?
A6: While specific toxicological data for 3-O-(2'E,4'Z-decadienoyl)ingenol is limited in the provided research, it is known that Euphorbia kansui, the plant from which this compound is derived, contains toxic diterpenes. [, ] Notably, processing techniques like stir-frying with vinegar can significantly reduce the toxicity of Kansui Radix by converting 3-O-EZ and other toxic diterpenes into less toxic compounds. [] This underscores the importance of proper processing and understanding the toxicity profiles of such natural products before their potential therapeutic application.
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